5-Aminobenzene-1,3-diol

Catalog No.
S666154
CAS No.
20734-67-2
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminobenzene-1,3-diol

CAS Number

20734-67-2

Product Name

5-Aminobenzene-1,3-diol

IUPAC Name

5-aminobenzene-1,3-diol

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H,7H2

InChI Key

PDCMTKJRBAZZHL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1O)O)N

Canonical SMILES

C1=C(C=C(C=C1O)O)N

5-Aminobenzene-1,3-diol, also known as triaminophenol hydrochloride or 3-aminoresorcinol hydrochloride, is an aromatic compound characterized by the presence of an amine group (-NH2) at position 5 and two hydroxyl groups (-OH) at positions 1 and 3 on a benzene ring. Its molecular formula is C6H7NO2C_6H_7NO_2 with a molecular weight of approximately 139.13 g/mol. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and other solvents .

The structural arrangement of 5-aminobenzene-1,3-diol influences its chemical reactivity and polarity, making it a versatile intermediate in organic synthesis. The presence of both amine and hydroxyl functionalities allows for diverse functionalization reactions.

Due to its functional groups:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The hydroxyl groups can undergo condensation with aldehydes or ketones to form more complex molecules.
  • Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other derivatives, which may have distinct biological activities.

While specific medicinal applications of 5-aminobenzene-1,3-diol are not extensively documented, its structural similarity to biologically active compounds suggests potential therapeutic uses. It may interact with biological systems through mechanisms common to aromatic amines, such as enzyme inhibition or modulation of signaling pathways. Research indicates that compounds with similar structures often exhibit antioxidant properties and may play roles in cellular signaling .

Several methods exist for synthesizing 5-aminobenzene-1,3-diol:

  • Reduction of Nitro Compounds: Starting from nitro derivatives of benzene, reduction processes can yield the corresponding amino derivatives.
  • Hydroxylation of Aminobenzenes: Hydroxylation reactions can introduce hydroxyl groups at specific positions on the benzene ring.
  • Direct Amination: The introduction of amine groups onto substituted phenols can also be achieved through direct amination techniques .

5-Aminobenzene-1,3-diol serves multiple roles in various fields:

  • Intermediate in Organic Synthesis: It is utilized as a building block for synthesizing dyes, pharmaceuticals, and polymers.
  • Potential Antioxidant: Due to its phenolic structure, it may exhibit antioxidant properties.
  • Research Tool: Its unique structure allows it to be used in studies investigating the reactivity of aromatic compounds.

Several compounds share structural similarities with 5-aminobenzene-1,3-diol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Aminobenzene-1,3-diol hydrochloride6318-56-50.86
2-Aminobenzene-1,4-diol hydrochloride32190-95-70.86
3-Methoxyaniline hydrochloride27191-09-90.89
4-Aminophenol123-30-8N/A

Uniqueness of 5-Aminobenzene-1,3-diol

What sets 5-aminobenzene-1,3-diol apart from these similar compounds is its unique arrangement of functional groups—specifically the combination of two hydroxyl groups and one amine group on the benzene ring. This configuration allows for distinct chemical reactivity and potential applications in diverse fields such as organic synthesis and medicinal chemistry .

XLogP3

-0.2

Wikipedia

5-Aminoresorcinol

Dates

Modify: 2023-08-15

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